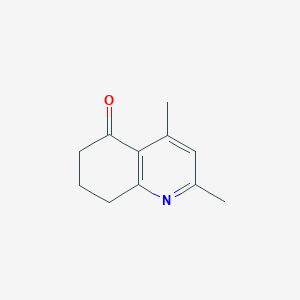

2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-6-8(2)12-9-4-3-5-10(13)11(7)9/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASHRGLAWNGDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification Strategies for 2,4 Dimethyl 7,8 Dihydroquinolin 5 6h One and Its Analogs

Classical and Contemporary Approaches to the Dihydroquinolinone Skeleton

The synthesis of the dihydroquinolinone framework has evolved significantly, with numerous methods being developed to improve efficiency, yield, and substrate scope. These strategies range from traditional multi-component reactions to modern catalytic and cascade processes, each offering distinct advantages for accessing the target molecular architecture.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. arabjchem.org This approach is prized for its atom economy, reduction of waste, and operational simplicity, making it a powerful tool for generating molecular diversity. arabjchem.org

The Hantzsch pyridine (B92270) synthesis, first reported in 1881, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgacs.org While traditionally used for synthesizing 1,4-dihydropyridines, this methodology has been adapted for the synthesis of polyhydroquinoline derivatives, which share a similar structural core with 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one. arabjchem.orgorganic-chemistry.org

The reaction typically proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a chalcone-like intermediate from the other equivalent of the β-ketoester and the aldehyde. frontiersin.org Subsequent cyclization and dehydration yield the dihydropyridine (B1217469) or polyhydroquinoline ring system. frontiersin.org For the synthesis of dihydroquinolinone analogs, a cyclic β-dicarbonyl compound such as dimedone is often used in place of one of the β-ketoesters. arabjchem.org

A typical Hantzsch-type synthesis of a polyhydroquinoline involves the four-component coupling of an aldehyde, a cyclic 1,3-dicarbonyl compound (like dimedone), a β-ketoester (such as ethyl acetoacetate), and ammonium acetate. arabjchem.orgchemmethod.com The mechanism involves Knoevenagel condensation and Michael addition steps, ultimately leading to the cyclized product. chemmethod.comresearchgate.net

The Bohlmann-Rahtz pyridine synthesis is another classical method that involves the condensation of an enamine with an ethynyl (B1212043) ketone. A key feature of this reaction is its utility in forming substituted pyridines. Modifications of this approach can be applied to the synthesis of quinoline (B57606) and dihydroquinolinone systems.

The core of this strategy involves the reaction of enaminones, which are versatile building blocks in organic synthesis, with other components. psu.edu Enaminones can act as both electrophiles and nucleophiles, allowing for various reaction pathways. psu.edu For instance, quinoline derivatives can be obtained from enaminones and 2-halobenzaldehydes through copper-catalyzed domino reactions that involve aldol (B89426) addition, C(aryl)–N bond formation, and elimination. rsc.org

In the context of dihydroquinolinones, enaminones can undergo cyclocondensation reactions. For example, a transition-metal-free method for synthesizing 3-substituted quinolines involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.org This reaction proceeds through a transamination process to form an N-aryl enaminone intermediate, which then undergoes intramolecular cyclization. frontiersin.org Furthermore, iron(III)-catalyzed amine-release triple condensation of enaminones has been developed to produce C3-alkenylated dihydroquinolinones. nih.gov

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time and resources. nih.gov Several one-pot cyclocondensation strategies have been developed for dihydroquinolinone skeletons.

One such approach involves a domino Michael-SNAr reaction. mdpi.com In this method, a 1-aryl-2-propen-1-one derivative, containing both a Michael acceptor and a nucleophilic aromatic substitution (SNAr) acceptor, reacts with a primary amine. The sequence is initiated by the Michael addition of the amine to the enone, followed by an intramolecular SNAr ring closure to afford the N-alkyl-2,3-dihydro-4(1H)-quinolinone. mdpi.com

Another strategy is the condensation of anilines with other reagents. For example, 2,4-disubstituted quinoline derivatives have been synthesized via a multi-component reaction of aniline, a benzaldehyde (B42025), and pyruvic acid. austinpublishinggroup.com Similarly, a one-pot method for synthesizing 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones has been developed using a heterogeneous zeolite catalyst under solvent-free conditions. rsc.org

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. mdpi.comresearchgate.net These reactions are highly efficient and contribute to green chemistry by minimizing waste and operational steps. mdpi.com

Several domino strategies have been employed for the synthesis of dihydroquinolinones. mdpi.comresearchgate.net These can be categorized based on the key transformations involved, such as:

Reduction or oxidation followed by cyclization : A nitro group on an aryl ketone can be reduced to an amine, which then triggers a sequence of intramolecular reactions, including cyclization and further reduction, to yield tetrahydroquinolines. mdpi.comresearchgate.net

SNAr-terminated sequences : As mentioned previously, a Michael addition can be followed by an intramolecular SNAr reaction to form the dihydroquinolinone ring. mdpi.com

Acid-catalyzed ring closures : These methods often involve the formation of an intermediate that undergoes cyclization under acidic conditions. mdpi.com

Metal-promoted processes : Various metals can catalyze sequences of reactions leading to the desired heterocyclic core. mdpi.com

A specific example is the synthesis of 2,3-dihydroquinolinones from acetamidochalcones. nih.gov This reaction proceeds via sequential hydrolysis of the amide group, followed by an intramolecular Michael addition to the unsaturated ketone to furnish the dihydroquinolinone product. nih.gov Another approach is the one-pot sequential synthesis of alkenylated dihydroquinolinones from saturated ketones, which involves dehydrogenation, cyclization, oxidation, and α-alkenylation steps in a deep eutectic solvent medium. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Various catalytic systems, including acid, metal, and organocatalysis, have been applied to the synthesis of dihydroquinolinones.

Acid Catalysis : Brønsted and Lewis acids are commonly used to catalyze cyclization reactions. For example, gadolinium triflate has been used as a recyclable Lewis acid catalyst for the Hantzsch four-component synthesis of polyhydroquinolines at room temperature, providing excellent yields. arabjchem.org p-Toluenesulfonic acid (PTSA) has also been shown to be an effective catalyst for Hantzsch-type reactions, particularly in aqueous micellar systems, which represents a green chemistry approach. organic-chemistry.org

Metal Catalysis : Transition metals are widely used to catalyze a variety of bond-forming reactions.

Copper : Copper catalysts have been used in the four-component synthesis of polyhydroquinolines. chemmethod.com A copper-isoreticular metal-organic framework (Cu@IRMOF-3) has been shown to be a robust heterogeneous catalyst for this transformation. chemmethod.com Copper catalysis is also employed in domino reactions of enaminones to form quinolines and in the radical addition/cyclization of N-phenylcinnamamides to yield trifluoromethylated dihydroquinolinones. rsc.orgmdpi.com

Palladium : Palladium catalysts are effective for intramolecular C-N bond formation. For instance, the cyclization of secondary amides containing an aryl halide can be achieved using a palladium catalyst with an appropriate ligand and base to form dihydroquinolinones. organic-chemistry.org

Silver : Silver catalysts, such as AgNO₃, can be used to promote the synthesis of dihydroquinolinones via decarboxylative radical cyclization reactions. mdpi.com

Iron : A facile and efficient iron-catalyzed intramolecular allylic amination has been developed to afford 1,2-dihydroquinolines. organic-chemistry.org

Organocatalysis : Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral phosphoric acids, for example, have been used as catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org Similarly, supramolecular organocatalysis has been employed for the asymmetric synthesis of functionalized chiral tetrahydroquinolines. nih.gov

Catalytic Methods in Dihydroquinolinone Synthesis

Metal-Free and Green Chemistry Catalysis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Metal-free and green chemistry approaches for the synthesis of quinolinone derivatives are gaining prominence to avoid metal contamination in the final products and reduce waste generation. rsc.org

One such approach involves the use of molecular iodine as a catalyst. An efficient, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds has been developed using 20 mol% molecular iodine in acetonitrile (B52724) at 80 °C from aryl amines and dimethyl/diethyl acetylenedicarboxylates. This method is notable for being metal-free, using a low-cost and eco-friendly catalyst, having a shorter reaction time, and demonstrating high regioselectivity. rsc.org

Another metal-free protocol involves the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using K2S2O8 as an oxidant in a mixture of MeCN/H2O. This reaction yields trans-dihydroquinolinones in moderate yields and tolerates both electron-withdrawing and electron-donating groups on the phenyl ring of cinnamic acid. mdpi.com Furthermore, a transition-metal-free process for synthesizing 1,4-dihydroquinoline (B1252258) derivatives from simple enaminones and aldehydes via an intermolecular cascade cyclization in a one-pot protocol has been developed, affording a variety of products in moderate to good yields. nih.gov

The principles of green chemistry aim for safe, clean, and energy-efficient processes. orgchemres.org These methodologies often utilize safer solvents and reaction conditions, contributing to more sustainable chemical manufacturing. semanticscholar.orgcsic.es

Deep Eutectic Solvent (DES) Mediated Syntheses

Deep Eutectic Solvents (DESs) have emerged as green, biodegradable, and non-toxic alternatives to conventional volatile organic solvents. researchgate.net These solvents are typically mixtures of two or more compounds with a melting point lower than their individual components. nih.gov

A mild and greener protocol for the synthesis of substituted quinazolinones and dihydroquinazolinones utilizes DES-mediated cyclization with various aldehydes, achieving good to excellent yields. rsc.org For instance, the eutectic mixture of choline (B1196258) chloride and urea (B33335) has been used as both a green solvent and catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and benzaldehyde derivatives. orgchemres.org Another example is the use of a choline chloride/zinc chloride (ChCl/ZnCl2) eutectic mixture, which efficiently catalyzes the multicomponent Povarov reaction to afford isoindoloquinolines with high diastereoselectivity and good yields. This DES can be recycled and reused multiple times without a significant loss of catalytic activity. nih.gov

The use of DESs offers several advantages, including cost-effectiveness, short reaction times, simple work-up procedures, and good to excellent product yields. orgchemres.org

Precursor Chemistry and Starting Material Versatility

The versatility of precursor chemistry is crucial for the synthesis of a wide range of this compound analogs.

Utilization of Dimedone and Related 1,3-Diketones

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a key precursor in the synthesis of various heterocyclic compounds, including quinolinone derivatives. sirjana.inmdpi.com It is a cyclic diketone that exists in equilibrium with its tautomeric enol form, making it a versatile building block in organic synthesis. researchgate.net

A common synthetic route involves the reaction of dimedone with other reagents in multicomponent reactions. For example, a three-component one-pot reaction of dimedone, aromatic aldehydes, and malononitrile (B47326) can produce 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzopyrans. mdpi.com Similarly, the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones has been achieved through a reaction of dimedone, substituted aryl aldehydes, and thiourea. mdpi.com

The synthesis of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids can be achieved through the interaction of aroyl pyruvic acid and 3-amino-5,5-dimethylcyclohex-3-enone. researchgate.net

Role of β-Enaminones and Activated Methylene (B1212753) Compounds

β-Enaminones are versatile intermediates in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov They can be synthesized through various methods, including the aza-Michael addition of amines to ynones under metal-free conditions. chemicalpapers.com In solution, enaminones can exist as a mixture of E- and Z-isomers, with the predominant isomer depending on the structure and solvent. researchgate.net

A transition-metal-free synthesis of 1,4-dihydroquinoline derivatives has been developed using simple enaminones and aldehydes through an intermolecular cascade cyclization. nih.gov

Activated methylene compounds, which have a methylene group flanked by two electron-withdrawing groups, are also crucial precursors. purkh.com These compounds are used in the synthesis of a wide variety of heterocyclic systems. purkh.comjournaljmsrr.com For instance, an efficient synthetic route to functionalized naphthalenes and quinolines has been developed using domino reactions between Morita–Baylis–Hillman acetates and active methylene compounds. nih.gov The selection of the appropriate active methylene compound can be critical, as demonstrated in a study where malononitrile gave the best results compared to other active methylenes like ethyl cyanoacetate (B8463686) and methyl acetoacetate. researchgate.net

Derivatization and Functionalization Strategies of the this compound Scaffold

The derivatization and functionalization of the quinolone core are essential for modifying the biological and pharmaceutical properties of the parent compound.

Modifications at the Quinolone Core (e.g., nitrogen, carbon positions)

Modifications can be made at various positions of the quinolone core to enhance activity and selectivity. ukessays.com The key positions for modification are generally considered to be R1, R5, R6, R7, and R8. researchgate.netnih.gov

N1 Position: The substituent at the N1 position is part of the enzyme-DNA binding complex. A cyclopropyl (B3062369) group at this position is often considered to be the most potent modification. oup.com Modifications at the N1 position have been shown to overcome resistance and improve the drug's effectiveness. researchgate.net

C3 and C4 Positions: The 3-carboxylate and 4-carbonyl groups are generally considered essential for antimicrobial activity, and modifications at these positions are less common. oup.com

C7 Position: The substituent at the C7 position can directly interact with DNA gyrase and significantly influences potency, spectrum, and pharmacokinetics. nih.gov The addition of bulky side chains at this position can lead to better selectivity. ukessays.com

The following table summarizes the effects of modifications at different positions of the quinolone core:

| Position | Effect of Modification |

| N1 | Influences enzyme-DNA binding; a cyclopropyl group often enhances potency. oup.com |

| C5 | Can increase activity against Gram-positive organisms. nih.gov |

| C6 | A fluoro-group at this position was a key development in creating broad-spectrum fluoroquinolones. ukessays.com |

| C7 | Greatly influences potency, spectrum, and pharmacokinetics; interacts with DNA gyrase. nih.gov |

| C8 | Can increase the number of intracellular targets, reducing the likelihood of resistance. oup.com |

These modifications allow for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Introduction of Diverse Substituents (Aryl, Heteroaryl, Alkyl)

The structural framework of this compound serves as a versatile scaffold for chemical modification, allowing for the introduction of a wide array of substituents at various positions. Chemo-diversification strategies primarily focus on incorporating aryl, heteroaryl, and alkyl moieties to generate a broad library of analogues. These modifications are typically achieved through multi-component reactions or by functionalizing pre-formed quinolinone rings.

One prominent method for introducing aryl and heteroaryl groups is through variations of the Bohlmann-Rahtz pyridine synthesis. researchgate.net This approach involves the one-pot condensation of β-enaminones, derived from variously substituted aryl or heteroaryl methyl ketones, with a 1,3-dicarbonyl compound (such as 5,5-dimethylcyclohexane-1,3-dione) and ammonium acetate. researchgate.net The use of a CeCl₃·7H₂O-NaI catalyst system has been shown to facilitate this reaction, leading to good yields of 2-aryl or 2-heteroaryl substituted dihydroquinolinones. researchgate.net

Another effective strategy utilizes the Morita-Baylis-Hillman reaction. Adducts formed from this reaction can be treated with cyclohexane-1,3-diones and ammonium acetate or primary amines in a one-pot, solvent-free reaction to yield 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones substituted at the 3-position with groups such as benzyl (B1604629) (an arylalkyl moiety). google.comresearchgate.net This method provides a pathway to introduce aryl-containing side chains onto the quinolinone core. google.com

The introduction of simple alkyl groups can be achieved by starting with appropriately substituted precursors. For instance, the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated ketones provides a direct route to quinolinone analogues bearing alkyl groups at various positions on the heterocyclic ring. rsc.org

The table below summarizes methodologies for introducing diverse substituents onto the 7,8-dihydroquinolin-5(6H)-one scaffold.

| Substituent Type | Synthetic Method | Key Reagents | Position of Substitution | Resulting Analogue Example |

| Aryl | Modified Bohlmann-Rahtz | Aryl methyl ketone-derived β-enaminones, 5,5-dimethylcyclohexane-1,3-dione, NH₄OAc, CeCl₃·7H₂O-NaI | 2-position | 2-Aryl-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one |

| Arylalkyl (Benzyl) | Morita-Baylis-Hillman Adduct Cyclization | Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, NH₄OAc | 3-position | 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one google.com |

| Heteroaryl | Modified Bohlmann-Rahtz | Heteroaryl methyl ketone-derived β-enaminones, 1,3-cyclohexanedione, NH₄OAc | 2-position | 2-Heteroaryl-7,8-dihydroquinolin-5(6H)-one |

| Alkyl | Cyclocondensation | Alkyl-substituted 3-aminocyclohex-2-enones, β-ethoxy-αβ-unsaturated ketones | 2-, 3-, or 4-position | 2,3,4-Alkyl-substituted-7,8-dihydroquinolin-5(6H)-one rsc.org |

Stereoselective Synthesis of Analogues

The development of stereoselective synthetic routes is crucial for accessing chiral analogues of this compound, particularly those with stereocenters in the partially saturated carbocyclic ring or on substituents. While stereoselective synthesis of the dihydroquinolinone core itself is less commonly documented, methods developed for the closely related tetrahydroquinoline (THQ) scaffold are highly relevant and adaptable for producing chiral precursors and analogues.

One successful approach for inducing chirality is enzymatic kinetic resolution. For example, racemic 5,6,7,8-tetrahydroquinolin-8-ol, an analogue with a hydroxyl group on the carbocyclic ring, can be resolved using lipase-catalyzed kinetic acetylation. This process selectively acetylates one enantiomer, allowing for the separation of the enantiomerically pure alcohol and acetate, which can then be used as chiral building blocks.

Catalytic asymmetric hydrogenation represents another powerful tool. The pyridine ring of quinoline precursors can be enantioselectively reduced to form chiral tetrahydroquinolines using transition-metal catalysts, such as iridium or ruthenium, complexed with chiral ligands. researchgate.net This method establishes stereocenters directly on the heterocyclic portion of the molecule. Similarly, asymmetric transfer hydrogenation of related imines or dihydroisoquinolines using chiral metal complexes is a well-established strategy for producing enantiomerically enriched amines that are precursors to chiral quinoline alkaloids. nih.gov

Furthermore, the use of chiral auxiliaries provides a reliable method for stereocontrolled synthesis. For instance, a stereocontrolled metalloenamine alkylation utilizing (R)-(+)-phenylglycinol methyl ether as a chiral auxiliary has been employed in the asymmetric synthesis of 4-alkyl-1,2,3,4-tetrahydroisoquinolines, a strategy whose principles can be extended to related heterocyclic systems. researchgate.net

The following table outlines key stereoselective methods applicable to the synthesis of chiral analogues of the tetrahydroquinoline scaffold.

| Stereoselective Method | Target Analogue Type | Key Reagent/Catalyst | Stereochemical Outcome |

| Enzymatic Kinetic Resolution | 8-Hydroxy-5,6,7,8-tetrahydroquinoline | Lipase (e.g., from Candida antarctica) | Separation of (R)- and (S)-enantiomers |

| Catalytic Asymmetric Hydrogenation | 8-Substituted-5,6,7,8-tetrahydroquinolines | Chiral Iridium N,P complexes | High enantiomeric ratios (e.g., up to 91:9 er) researchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral amines (precursors) | Chiral Cp* metal complexes, Formic acid/triethylamine | High enantiomeric excess (ee) |

| Chiral Auxiliary-Mediated Alkylation | 4-Alkyl-tetrahydroisoquinolines (related scaffold) | (R)-(+)-phenylglycinol methyl ether | Enantiomeric excesses >99% researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2,4 Dimethyl 7,8 Dihydroquinolin 5 6h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, distinct signals are expected for the aromatic, vinyl, aliphatic, and methyl protons. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of nearby functional groups.

Based on analyses of related tetrahydroquinoline and dihydroquinolinone structures, the expected chemical shifts can be predicted. msu.ru The proton on the C3 position is anticipated to appear as a singlet in the aromatic region. The protons of the two methyl groups at C2 and C4 would also appear as singlets, typically at different chemical shifts due to their distinct electronic environments. The aliphatic protons on C6, C7, and C8 of the cyclohexenone ring will present as multiplets, likely in the range of 2.0-3.0 ppm. msu.ru Specifically, the protons at C6 and C8, which are adjacent to carbonyl and nitrogen atoms respectively, would show characteristic triplet or multiplet patterns due to coupling with the C7 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 6.0 - 6.5 | s (singlet) |

| H6 | 2.6 - 2.9 | t (triplet) |

| H7 | 2.0 - 2.3 | m (multiplet) |

| H8 | 2.4 - 2.7 | t (triplet) |

| 2-CH₃ | 2.2 - 2.5 | s (singlet) |

| 4-CH₃ | 2.1 - 2.4 | s (singlet) |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Confirmation

Complementing the proton data, ¹³C NMR spectroscopy confirms the carbon framework of the molecule. The spectrum will display a distinct signal for each unique carbon atom. The chemical shifts in ¹³C NMR are highly indicative of the type of carbon (alkane, alkene, aromatic, carbonyl).

The carbonyl carbon (C5) is expected to have the most downfield chemical shift, typically above 190 ppm. The quaternary carbons of the pyridine (B92270) ring (C2, C4, C4a, and C8a) will appear in the aromatic region, with C2 and C4 being influenced by the methyl substituents. The olefinic C3 carbon will also be found in this region. The aliphatic carbons (C6, C7, C8) will resonate in the upfield region of the spectrum, and the two methyl carbons will appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 115 - 120 |

| C4 | 145 - 150 |

| C4a | 125 - 130 |

| C5 | 195 - 200 |

| C6 | 35 - 40 |

| C7 | 20 - 25 |

| C8 | 25 - 30 |

| C8a | 160 - 165 |

| 2-CH₃ | 20 - 25 |

| 4-CH₃ | 15 - 20 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

While ¹H and ¹³C NMR establish the basic structure, two-dimensional (2D) NMR techniques are essential for confirming atom connectivity and elucidating the three-dimensional conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons. For instance, COSY would show correlations between the protons on C6, C7, and C8, confirming the structure of the cyclohexenone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular puzzle, for example, by connecting the methyl protons to their respective quaternary carbons (C2 and C4) and linking the pyridine and cyclohexenone rings. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for conformational analysis as it identifies protons that are close in space, even if they are not directly bonded. nih.gov For a molecule like this compound, NOESY could reveal spatial relationships between the methyl groups and protons on the dihydro- and quinoline (B57606) rings, providing insight into the preferred conformation of the partially saturated ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO), the exact molecular weight can be calculated, and high-resolution mass spectrometry (HRMS) would confirm the molecular formula by measuring this mass with high precision.

The calculated monoisotopic mass is 175.0997 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 175.

The fragmentation pattern provides valuable structural information. The fragmentation of quinoline and quinolone derivatives often involves characteristic losses of small molecules or radicals. nih.govmcmaster.ca For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 160.

Loss of a carbon monoxide (CO) molecule from the ketone group, resulting in a fragment at m/z 147.

Cleavage of the cyclohexenone ring through retro-Diels-Alder type reactions.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Formula | Possible Identity |

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion ([M]⁺) |

| 160 | [C₁₀H₁₀NO]⁺ | [M - CH₃]⁺ |

| 147 | [C₁₀H₁₃N]⁺ | [M - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group of the α,β-unsaturated ketone. This band typically appears in the region of 1650-1680 cm⁻¹.

C=C and C=N Stretches: The pyridine ring contains C=C and C=N bonds, which will give rise to several absorption bands in the 1500-1650 cm⁻¹ region.

C-H Stretches: Different types of C-H bonds will absorb at characteristic frequencies. Aromatic/vinylic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (CH₂ and CH₃) C-H stretches are found just below 3000 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic/Vinylic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1650 - 1680 | C=O Stretch | α,β-Unsaturated Ketone |

| 1500 - 1650 | C=C / C=N Stretch | Pyridine Ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While solution-state NMR reveals the structure and conformation in a solvent, X-ray crystallography gives a static picture of the molecule in the solid state.

If suitable crystals of this compound could be grown, a single-crystal X-ray diffraction study would yield a three-dimensional model of the molecule. iaea.org This analysis would provide highly accurate measurements of:

Bond lengths and angles: Confirming the geometry of the fused ring system and substituents.

Torsional angles: Defining the exact conformation of the partially saturated cyclohexenone ring (e.g., whether it adopts a half-chair or boat conformation).

Planarity: Determining the degree of planarity of the pyridine ring.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including any potential hydrogen bonding or π-stacking interactions. msu.ru

Such data is invaluable for understanding the intrinsic structural properties of the molecule and serves as the ultimate benchmark for validating computational models and interpreting data from other spectroscopic techniques.

Chemical Reactivity and Transformation Mechanisms of 2,4 Dimethyl 7,8 Dihydroquinolin 5 6h One

Reactions Involving the Carbonyl Group

The carbonyl group at the 5-position is a key site for various chemical modifications, including reduction, oxidation, and condensation reactions.

The ketone functionality in 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one can be readily reduced to the corresponding alcohol, 2,4-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, offering good yields and selectivity for the carbonyl group over the enamine double bond. preprints.orgresearchgate.net The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. rsc.org

While specific examples for the oxidation of this compound are not extensively documented in the literature, the introduction of a hydroxyl group at the adjacent C6 position to form a dicarbonyl species is a plausible transformation. Such oxidations can often be achieved using reagents like selenium dioxide (SeO₂).

Table 1: Examples of Reduction and Oxidation Reagents for Carbonyl Group Transformation

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 2,4-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol |

The carbonyl group of this compound can undergo condensation reactions with various nucleophiles. For instance, reaction with primary amines under acidic catalysis can lead to the formation of the corresponding imine (Schiff base). wikipedia.orgnih.gov This reaction is typically reversible and driven to completion by the removal of water.

Furthermore, condensation with activated methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt, can lead to the formation of new fused heterocyclic rings. These reactions often proceed through a Knoevenagel condensation followed by an intramolecular cyclization. While specific examples with this compound are scarce, this reactivity is well-established for related cyclic ketones. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring

The aromatic part of the quinoline ring can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-donating nature of the dihydroquinolinone ring and the directing effects of the methyl groups. The dihydroquinolinone moiety, particularly the nitrogen atom, acts as an activating group, directing electrophiles to the ortho and para positions of the benzene (B151609) ring. However, steric hindrance from the existing substituents may influence the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also a possibility, particularly if a good leaving group is present on the aromatic ring. The electron-withdrawing nature of the nitrogen atom in the quinoline ring facilitates nucleophilic attack, especially at the C2 and C4 positions relative to the nitrogen. organic-chemistry.org However, for this compound itself, which lacks a suitable leaving group on the aromatic ring, SNAr reactions are less likely to occur without prior functionalization.

Transformations at the Dihydroquinoline Ring

The dihydroquinoline ring of this compound contains an enone system, which is a versatile functional group for various transformations. The double bond is susceptible to addition reactions, and the allylic positions can also be functionalized.

Aromatization of the dihydroquinoline ring to the corresponding quinoline is a potential transformation. This can be achieved through dehydrogenation using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C) at elevated temperatures. This would lead to the formation of 2,4-Dimethyl-5-hydroxyquinoline.

The enone moiety can also participate in cycloaddition reactions. For example, a [2+2] photocycloaddition with an alkene can lead to the formation of a cyclobutane (B1203170) ring fused to the dihydroquinoline system. acs.org

Ring Expansion and Contraction Reactions

While not extensively reported for this compound specifically, ring expansion and contraction reactions are known for related heterocyclic systems and represent potential synthetic pathways for modifying the core structure.

Ring expansion of similar dihydroquinolinone derivatives has been achieved through palladium-catalyzed cyclopropane (B1198618) ring expansion. Another possibility is a Beckmann rearrangement of the corresponding oxime derived from the ketone, which could lead to the formation of a seven-membered lactam.

Ring contraction reactions are less common but could potentially be achieved through photochemical means or via a Favorskii-type rearrangement if a suitable leaving group is introduced alpha to the carbonyl. For instance, photochemical irradiation of related saturated nitrogen heterocycles has been shown to induce ring contraction.

Mechanistic Studies of Key Reactions (e.g., reaction intermediates, transition states)

Detailed mechanistic studies specifically on the reactions of this compound are limited in the literature. However, the mechanisms of the key reactions can be inferred from well-established principles in organic chemistry.

The reduction of the carbonyl group with sodium borohydride proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated by the solvent to yield the alcohol. rsc.org

Condensation reactions and imine formation are initiated by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. This process is typically acid-catalyzed to activate the carbonyl group and facilitate the departure of the water molecule.

The reactivity of the enone system in the dihydroquinoline ring is governed by the principles of conjugate addition. Nucleophiles can add to the β-carbon of the enone, leading to a 1,4-addition product. The mechanism of photochemical [2+2] cycloadditions of enones is proposed to proceed through the formation of a triplet diradical intermediate. acs.org

Mechanisms for ring expansion, such as the palladium-catalyzed cyclopropane ring opening, involve oxidative addition of the palladium catalyst to the cyclopropane ring, followed by reductive elimination to form the expanded ring system.

Biological and Bioorganic Chemistry Investigations of 2,4 Dimethyl 7,8 Dihydroquinolin 5 6h One Excluding Clinical Human Trials

In Vitro Biological Activity Screening and Evaluation

A comprehensive review of scientific literature and chemical databases was conducted to ascertain the in vitro biological activities of 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one. The following sections detail the findings for each specified area of investigation.

Antimycobacterial Activity

Despite the broad investigation of quinoline (B57606) and tetrahydroquinoline derivatives for their potential as antimycobacterial agents, specific studies detailing the in vitro activity of this compound against Mycobacterium species were not found in the available scientific literature. Therefore, no data on its minimum inhibitory concentration (MIC) or efficacy against mycobacterial strains can be reported.

Antioxidant Properties

While the antioxidant potential of various heterocyclic compounds, including different quinoline derivatives, is a subject of scientific inquiry, no specific studies evaluating the in vitro antioxidant properties of this compound through standard assays (such as DPPH or ABTS radical scavenging assays) have been published. Consequently, its capacity as an antioxidant remains uncharacterized.

Enzyme Inhibition Studies (e.g., COX-2, DT-Diaphorase)

An extensive search of scientific literature did not yield any studies focused on the inhibitory activity of this compound against specific enzymes such as Cyclooxygenase-2 (COX-2) or DT-Diaphorase. Research on the enzyme inhibition profiles of related quinolone structures exists, but data pertaining specifically to this compound is not available.

Cytotoxic Activity against Specific Cell Lines (in vitro)

The cytotoxic effects of numerous quinoline-based compounds have been evaluated against various cancer cell lines. However, a detailed review of the literature found no specific reports on the in vitro cytotoxic activity of this compound. Thus, its potential as an antiproliferative agent has not been documented, and no IC50 values for any specific cell lines are available.

Antibacterial Activity (in vitro)

The quinolone scaffold is central to a major class of antibiotics. However, investigations into the antibacterial properties of the specific compound this compound have not been reported. There is no available data from in vitro screening against common Gram-positive or Gram-negative bacterial strains.

Photosynthesis-Inhibiting Activity (in vitro)

While various chemical classes are known to inhibit photosynthetic processes, a search of relevant chemical and biological databases revealed no studies on the potential photosynthesis-inhibiting activity of this compound. Its effects on photosynthetic electron transport in isolated chloroplasts or other in vitro systems have not been investigated.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological potency and selectivity. For derivatives of the dihydroquinolinone core, these studies have revealed critical insights into how chemical modifications influence their interactions with biological targets.

The biological activity of quinolinone and tetrahydroquinoline derivatives can be significantly altered by modifying the substituents on the core structure. Research has shown that even minor changes to the aryl groups or other positions on the heterocyclic ring can switch a compound from an antagonist to an agonist or significantly impact its inhibitory potency.

For instance, in a study of tetrahydroquinolone derivatives, modifying an aryl group attached to a furan (B31954) moiety from a 2-(trifluoromethoxy)benzene to a di- or trifluorobenzene group converted the molecule's activity from antagonistic to agonistic toward the GPR41 receptor. This highlights the pivotal role of the electronic and steric properties of substituents in determining the nature of the biological response.

The potency of derivatives is also heavily influenced by substitutions at various positions. Studies on related heterocyclic compounds like quinazolinones suggest that positions 2, 6, and 8 are crucial for modulating activity. For example, the introduction of different amino acid side chains at the C-7 position of a dihydroquinolinone scaffold led to the identification of a series of potent inhibitors of p38 MAP kinase. This indicates that the dihydro- and keto- functionalities of the core structure are key components of a pharmacophore that can be adapted to target specific enzymes.

The following table illustrates the impact of substituent variations on the biological potency of a series of pyrazolo[1,5-c]quinazoline-1,2-dicarboxylate derivatives, which share a fused heterocyclic system, against the A549 human lung cancer cell line.

| Compound | Substituent (R) | IC₅₀ (μM) for A549 Cell Line |

|---|---|---|

| 4a | H | 22.45 ± 0.98 |

| 4e | 9-NO₂ | 15.21 ± 0.52 |

| 4f | 9-CH₃ | 10.15 ± 0.41 |

| 4g | 9-OCH₃ | 18.62 ± 0.73 |

Data synthesized from a study on pyrazolo[1,5-c]quinazolinone derivatives, demonstrating how substituents on the benzene (B151609) ring modulate anticancer activity.

As the table shows, the addition of a methyl group at the 9-position (compound 4f) significantly increased potency compared to the unsubstituted compound (4a), while nitro (4e) and methoxy (B1213986) (4g) groups also influenced the activity. These findings underscore the importance of systematic modification of the quinolinone scaffold to optimize biological efficacy.

Stereochemistry is a critical factor that governs the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. For chiral derivatives of this compound, the spatial arrangement of substituents can drastically affect target binding, metabolic stability, and cellular uptake.

Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even contribute to undesirable effects. This stereoselectivity arises from the need for a precise three-dimensional fit between the molecule and its biological target. For instance, in studies of the chiral natural product 3-Br-acivicin and its derivatives, it was found that only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. This suggests that a stereoselective uptake mechanism, potentially mediated by an amino acid transport system, is responsible for the enhanced biological activity of the correct isomer.

Mechanistic Insights into Biological Interactions

Understanding the mechanism through which a compound exerts its biological effects involves identifying its molecular target, characterizing its binding mode, and elucidating how it reaches its target within the cell.

For the broader class of quinolinone and dihydroquinolinone derivatives, research has identified several potential molecular targets and interaction mechanisms.

Molecular Target Identification : Derivatives of the quinolinone and related quinazolinone scaffolds have been shown to interact with a variety of biological targets. These include enzymes that are crucial in cell signaling and metabolism. For example, certain dihydroquinolinone derivatives have been identified as potent inhibitors of p38 MAP kinase, a key protein in cellular responses to stress. Other related structures, such as pyridine-quinoline hybrids, have been developed as inhibitors of PIM-1 kinase, an enzyme implicated in cancer. Furthermore, a related compound, 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, is known to target Biotin carboxylase. Molecular docking studies have also suggested that quinazolin-2,4-dione derivatives can target the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) enzyme, indicating potential antimalarial applications.

Binding Modes : Molecular docking studies have provided valuable insights into how these compounds interact with their targets at the atomic level. For 2,4-diaminoquinazoline analogs targeting the Plasmodium falciparum dihydrofolate reductase enzyme, it was shown that these molecules fit into the active site and form critical hydrogen bond interactions with key amino acid residues like Asp54, Ile14, and Leu/Ile164. The orientation of side chains into hydrophobic pockets of the active site is also crucial for potent inhibition and can help overcome drug resistance mechanisms. Such studies reveal that the quinolinone core often serves as a scaffold to position various functional groups for optimal interaction with the target protein's binding site.

Emerging Applications and Material Science Perspectives of 2,4 Dimethyl 7,8 Dihydroquinolin 5 6h One

Role as Building Blocks in Complex Molecule Synthesis

The 7,8-dihydroquinolin-5(6H)-one scaffold represents a valuable heterocyclic core that has the potential to serve as a versatile building block in the synthesis of more complex molecular architectures. The presence of multiple reactive sites, including the ketone carbonyl group, the enamine-like functionality within the dihydropyridine (B1217469) ring, and the potential for substitution on the aromatic ring, allows for a variety of chemical transformations. In principle, these reactive handles can be utilized for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds and functional materials.

Derivatives of the broader class of 7,8-dihydroquinolin-5(6H)-ones have been employed as precursors in reactions that lead to the formation of novel polycyclic structures. For instance, related 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids have been shown to react with hydrazine derivatives to yield complex fused pyridocinnolinone systems. Such transformations highlight the utility of the dihydroquinolinone nucleus in constructing elaborate molecular frameworks.

Potential in Catalysis (e.g., ligands for metal complexes)

A comprehensive review of scientific literature indicates that there is currently no published research on the use of 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one as a ligand for metal complexes in the field of catalysis. The potential for this compound to act as a ligand has not been explored or reported.

Photophysical Properties and Potential as Fluorescent Probes/Materials

There is no available scientific data regarding the photophysical properties of this compound. Its potential as a fluorescent probe or material has not been investigated in the published literature.

Absorption and Emission Characteristics

A thorough search of scientific databases and literature reveals no information on the absorption and emission characteristics of this compound.

Solvatochromism and Aggregation-Induced Emission (AIE)

There is no published research or data concerning the solvatochromic behavior or any potential aggregation-induced emission (AIE) properties of this compound.

Future Research Directions and Unexplored Avenues for 2,4 Dimethyl 7,8 Dihydroquinolin 5 6h One

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of quinoline (B57606) derivatives often involves methods that are not environmentally benign, utilizing harsh chemicals and high energy consumption. ijpsjournal.com Future research should prioritize the development of novel and sustainable synthetic routes to 2,4-Dimethyl-7,8-dihydroquinolin-5(6H)-one. A key focus will be the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances. benthamdirect.com

Promising approaches include one-pot synthesis techniques, which streamline reaction sequences and reduce the need for purification of intermediates. tetrahedron-green-chem.com The use of eco-friendly catalysts, such as p-toluenesulfonic acid (p-TSA) and cerium nitrate, has shown efficacy in the synthesis of quinoline analogs. tetrahedron-green-chem.com Furthermore, exploring greener solvents like ethanol (B145695) and water can significantly improve the environmental footprint of the synthesis. tetrahedron-green-chem.com Microwave-assisted synthesis is another avenue that can lead to faster reaction times, higher yields, and reduced energy usage compared to conventional heating methods. ijpsjournal.com The development of catalytic systems that are recyclable and non-toxic will also be a critical aspect of creating sustainable synthetic protocols. benthamdirect.com

A comparative analysis of various synthetic approaches, including traditional and green methods, is essential. Key metrics for evaluation should include reaction yield, purity of the final product, cost-effectiveness, and environmental impact.

Table 1: Comparison of Synthetic Approaches for Dihydroquinolinone Derivatives

| Method | Catalyst/Solvent | Advantages | Disadvantages |

| Traditional Synthesis | Harsh acids/bases, organic solvents | Well-established procedures | High waste generation, use of toxic reagents, high energy consumption |

| Green Synthesis | p-TSA, cerium nitrate, ethanol, water | Reduced waste, milder conditions, use of eco-friendly reagents | May require optimization for specific derivatives, potential for lower yields initially |

| Microwave-Assisted Synthesis | Various catalysts in polar solvents | Rapid reaction times, increased yields, energy efficiency | Requires specialized equipment, potential for localized overheating |

| One-Pot Reactions | Various catalysts | Increased efficiency, reduced purification steps | Can be challenging to optimize for multi-component reactions |

Advanced Computational Design and Prediction of Novel Analogs

Computational chemistry offers powerful tools for the rational design and prediction of novel analogs of this compound with enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to explore the vast chemical space and identify promising candidates for synthesis and further testing. jptcp.com

QSAR studies can establish a mathematical relationship between the structural features of dihydroquinolinone derivatives and their biological activities. jptcp.com By analyzing a dataset of related compounds, it is possible to identify key molecular descriptors that influence a particular activity, such as anticancer or antimicrobial effects. This information can then be used to design new analogs with optimized properties.

Molecular docking simulations can predict the binding affinity and interaction patterns of novel analogs with specific biological targets. researchgate.net This in silico screening approach can help to prioritize compounds for synthesis, thereby saving time and resources. For instance, docking studies could be used to investigate the potential of this compound analogs to inhibit enzymes such as dihydrofolate reductase or protein kinases, which are known targets for anticancer drugs. researchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be utilized to assess the drug-likeness and potential toxicity of newly designed analogs at an early stage of the research process. benthamdirect.com

Exploration of Undiscovered Biological Targets and Mechanisms (in vitro)

While the biological activities of many quinoline and dihydroquinoline derivatives have been explored, the specific biological targets and mechanisms of action of this compound remain largely unknown. Future in vitro studies should aim to uncover these by screening the compound against a wide range of biological targets.

Given that related compounds have shown promise as anticancer agents, initial investigations could focus on various cancer cell lines to determine its cytotoxic effects. google.com Subsequent studies could then delve into the underlying mechanisms, such as the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

The potential for antimicrobial activity is another promising avenue. In vitro screening against a panel of pathogenic bacteria and fungi could reveal novel antibiotic or antifungal properties. Furthermore, exploring its potential as an antioxidant is warranted, as some dihydroquinolinone derivatives have demonstrated the ability to scavenge free radicals. researchgate.net

Advanced in vitro techniques, such as high-throughput screening and proteomics, can be employed to identify novel protein targets and elucidate the compound's mode of action at a molecular level.

Applications in Advanced Functional Materials and Nanotechnology

The unique structural features of the quinoline scaffold suggest that this compound and its derivatives could find applications in the development of advanced functional materials and in the field of nanotechnology. Quinoline derivatives are known to exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and dyes. tetrahedron-green-chem.com

Future research could focus on synthesizing polymers or nanoparticles incorporating the this compound moiety. These materials could possess unique optical, electronic, or sensing properties. For example, the development of fluorescent probes for the detection of specific metal ions or biomolecules is a plausible application.

In the realm of nanotechnology, this compound could be used as a building block for the construction of novel nanomaterials with tailored properties. This could include the development of drug delivery systems, where the dihydroquinolinone core is functionalized to target specific cells or tissues.

Comprehensive Green Chemistry Aspects in Synthesis and Application

A holistic approach to the study of this compound should include a comprehensive assessment of its green chemistry aspects, not only in its synthesis but also in its potential applications. This involves evaluating the entire lifecycle of the compound, from the sourcing of raw materials to its final disposal or degradation.

Key green chemistry metrics, such as atom economy, E-factor (environmental factor), and process mass intensity (PMI), should be calculated and optimized for any developed synthetic route. acs.org The goal is to create a process that is not only efficient but also minimizes waste and environmental impact.

Furthermore, the design of applications should also consider green chemistry principles. For example, if the compound is to be used in a material, its biodegradability and potential for recycling should be assessed. If it is developed as a pharmaceutical, its metabolic fate and the environmental impact of its metabolites should be investigated. By integrating green chemistry principles throughout the research and development process, the potential of this compound can be realized in a sustainable and environmentally responsible manner. jptcp.com

Q & A

Q. What are optimized synthetic protocols for 2,4-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives?

Microwave-assisted synthesis using proline catalysts enables efficient one-step preparation of structurally similar compounds (e.g., 4-hydroxy-3-methyl derivatives) with yields up to 98%. Key steps include Michael addition, cyclization, and aromatization under 20-minute microwave irradiation . For reproducibility, monitor reaction progress via TLC and confirm product purity using H NMR (e.g., in CDCl, with pyridine protons at 8.49 ppm and carbonyl signals at 168.71 ppm in C NMR) .

Q. How can researchers resolve discrepancies in NMR data for dihydroquinolinone derivatives?

Variations in NMR signals (e.g., proton shifts or coupling constants) may arise from substituent effects or solvent interactions. For example, pyridine protons in 7,8-dihydroquinolin-5(6H)-one derivatives appear at 8.49 ppm in CDCl, but shifts occur with electron-withdrawing groups like nitriles. Always calibrate instruments using internal standards (e.g., TMS) and cross-validate with C NMR (C=O signals at 168–164 ppm) .

Q. What methodologies are used to evaluate the antibacterial activity of dihydroquinolinone derivatives?

Minimum Inhibitory Concentration (MIC) assays against bacterial strains (e.g., MRSA) are standard. For example, derivatives with carbonitrile side chains exhibit MIC <0.0625 µg/mL, outperforming tiamulin. Use broth microdilution protocols per CLSI guidelines and validate results with 2D/3D-QSAR models to correlate structural features (e.g., side-chain polarity) with activity .

Advanced Research Questions

Q. How does the Beckmann rearrangement expand synthetic access to novel dihydroquinolinone scaffolds?

Ring expansion of 4-trifluoromethyl-7,8-dihydroquinolin-5(6H)-ones via Beckmann rearrangement generates azepinone derivatives, enabling access to unexplored medicinal chemistry scaffolds. Key steps: (1) Enamine formation from cyclohexane-1,3-dione, (2) reaction with trifluoro-diones, and (3) rearrangement under acidic conditions. Monitor reaction progress via F NMR to track trifluoromethyl group stability .

Q. How should researchers address contradictions in biological activity data for structurally similar derivatives?

Discrepancies (e.g., MIC variations between carbonitrile and biphenyl derivatives) may reflect steric hindrance or solubility differences. Use biopharmaceutical profiling:

- Solubility : Simulated intestinal fluid (FaSSIF) assays.

- Permeability : Caco-2 monolayer transport studies.

- Metabolic stability : Human liver microsome (HLM) assays. For example, trifluoromethylated derivatives show 10-fold higher solubility than non-fluorinated analogs, explaining enhanced bioavailability .

Q. What strategies improve the drug-likeness of dihydroquinolinone derivatives?

Derivatization at the 2- and 4-positions enhances target engagement. For instance:

Q. How do QSAR models guide the design of active dihydroquinolinone derivatives?

2D-QSAR models predict MIC trends based on topological polar surface area (TPSA), while 3D-QSAR (e.g., CoMFA) maps steric/electrostatic fields around the dihydroquinolinone core. For example, electron-withdrawing groups at the 2-position enhance antibacterial activity by 3.5-fold. Validate models using leave-one-out cross-validation (LOO-CV) with .

Q. What advanced techniques characterize dihydroquinolinone tautomerism or stereochemistry?

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol) in solid-state structures.

- Dynamic NMR : Detect ring-flipping in dihydroquinolinones via variable-temperature H NMR (e.g., coalescence temperature analysis).

- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., for 3-arylmethyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.